4-(5,5-Dimethylmorpholin-2-yl)benzonitrile
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Overview
Description
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound features a benzonitrile group attached to a morpholine ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methylmorpholin-2-yl)benzonitrile
- 4-(5,5-Dimethylmorpholin-2-yl)benzaldehyde
- 4-(5,5-Dimethylmorpholin-2-yl)benzamide
Uniqueness
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzonitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(5,5-dimethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-10(7-14)4-6-11/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
ABYAFALPNAZOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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